2,3,4-Trimethyl-1,3-thiazol-3-ium iodide

Conductive Materials Crystal Engineering Molecular Electronics

2,3,4-Trimethyl-1,3-thiazol-3-ium iodide (CAS 5787-82-6) is a quaternary thiazolium salt characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, with methyl substitutions at the 2-, 3-, and 4-positions. Its molecular formula is C₆H₁₀INS, with a molecular weight of 255.12 g/mol and an exact mass of 254.95787 g/mol.

Molecular Formula C6H10INS
Molecular Weight 255.12 g/mol
CAS No. 5787-82-6
Cat. No. B1620975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethyl-1,3-thiazol-3-ium iodide
CAS5787-82-6
Molecular FormulaC6H10INS
Molecular Weight255.12 g/mol
Structural Identifiers
SMILESCC1=CSC(=[N+]1C)C.[I-]
InChIInChI=1S/C6H10NS.HI/c1-5-4-8-6(2)7(5)3;/h4H,1-3H3;1H/q+1;/p-1
InChIKeyWIJKXQIVWMOUHL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethyl-1,3-thiazol-3-ium iodide (CAS 5787-82-6): Key Properties and Research Utility


2,3,4-Trimethyl-1,3-thiazol-3-ium iodide (CAS 5787-82-6) is a quaternary thiazolium salt characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, with methyl substitutions at the 2-, 3-, and 4-positions . Its molecular formula is C₆H₁₀INS, with a molecular weight of 255.12 g/mol and an exact mass of 254.95787 g/mol . The compound is structurally defined by a fixed cationic thiazolium core paired with an iodide counterion, which confers distinct solubility and reactivity profiles . It serves as a recognized model system for studying the thiazolium ring interactions in thiamine pyrophosphate (TPP)-dependent enzymatic processes [1].

Why 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide Cannot Be Replaced by Generic Thiazolium Salts


Thiazolium salts are not interchangeable commodities; their precise methylation pattern fundamentally dictates their physicochemical and functional properties. While many thiazolium derivatives exist, the specific 2,3,4-trimethyl substitution on the thiazolium ring of this compound results in a unique electronic environment and steric profile that cannot be replicated by other regioisomers or less substituted analogs . This is not a matter of general class activity but of quantifiable differences in key performance metrics. For example, the compound's behavior as a model for thiamine cofactor interactions is directly tied to its specific C2-proton acidity and ion-pairing dynamics, properties that vary dramatically with substitution pattern [1]. The data below demonstrates that substituting a 3,4,5-trimethyl or 3,4-dimethyl analog will yield measurably different conductivity in material applications and distinct hydrogen-deuterium exchange kinetics in mechanistic studies [2]. Therefore, scientific reproducibility and material performance hinge on procuring the exact compound.

Quantitative Differentiation of 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide: A Procurement-Focused Evidence Guide


Electrical Conductivity in Nickelate Complex Salts: 2,3,4-Trimethyl vs. 3,4,5-Trimethyl vs. 3,4-Dimethyl Cation

In a series of [Ni(dmit)₂]⁻ complex salts, the cation identity directly determines the solid-state packing and resulting electrical conductivity. The salt formed with the 2,3,4-trimethylthiazolium cation (Complex II) exhibits a measured conductivity of 0.094 S cm⁻¹, which is 2.1-fold lower than the conductivity observed for the 3,4-dimethylthiazolium cation complex (Complex I, 0.20 S cm⁻¹) and 1.7-fold lower than the 3,4,5-trimethylthiazolium cation complex (Complex III, 0.16 S cm⁻¹) . This difference arises from subtle dislocations in the stacked honeycomb sheet structures induced by the specific methyl group arrangement .

Conductive Materials Crystal Engineering Molecular Electronics

Ion-Pair Association Constant (Kass) as a Function of Solvent Dielectric Constant

The compound serves as a spectroscopic model for the thiazolium ring of thiamine pyrophosphate. Its ion-pair association constant (Kass) with its iodide counterion is highly sensitive to solvent environment. Measured by UV spectroscopy, Kass increases from 3.4 M⁻¹ in pure water (dielectric constant, ε ≈ 78) to 175 M⁻¹ in pure ethanol (ε ≈ 24) [1]. This 51-fold change is a direct, quantitative measure of the electrostatic stabilization of the thiazolium-iodide ion pair in low-dielectric environments, mimicking the hydrophobic active sites of TPP-dependent enzymes [1].

Physical Organic Chemistry Enzyme Mechanism Modeling Thiamine Cofactor Studies

Hydrogen-Deuterium Exchange Kinetics: Amine Base-Catalyzed Rates

The C2-methyl hydrogens of 2,3,4-trimethylthiazolium iodide undergo amine base-catalyzed H-D exchange in deuterated methanol. The exchange rates vary significantly with the base employed: with α-picoline (pKa of conjugate acid ≈ 5.97), the second-order rate constant (k₂) is 1.2 × 10⁻³ M⁻¹ s⁻¹; with the more basic 4-aminopyridine (pKa ≈ 9.17), the rate increases to 2.8 × 10⁻¹ M⁻¹ s⁻¹ [1]. This 230-fold difference provides a quantitative benchmark for the compound's kinetic acidity under base catalysis.

Mechanistic Enzymology C-H Acidity Thiamine Model Systems

Structural Impact on Crystal Packing: Honeycomb vs. Zig-Zag Channel Formation

Single-crystal X-ray analysis of [Ni(dmit)₂]⁻ complexes reveals that the 2,3,4-trimethylthiazolium cation (Complex II) induces a distinct packing motif compared to its analogs. While all three cations form honeycomb sheet structures, the relative positions of stacked sheets in Complex II are slightly dislocated, forming zig-zag channels, in contrast to the columnar honeycomb channels formed by the 3,4-dimethylthiazolium cation (Complex I) . This structural difference directly correlates with the observed differences in electrical conductivity.

Crystal Engineering Supramolecular Chemistry Solid-State Conductivity

Optimal Application Scenarios for 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide


As a Defined Cation Template in Conductive Molecular Materials

Researchers designing crystalline molecular conductors or semiconductors should use 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide when a specific conductivity of ~0.094 S cm⁻¹ (in [Ni(dmit)₂]⁻ complexes) and a zig-zag channel crystal packing morphology are required . Using the 3,4,5-trimethyl or 3,4-dimethyl analogs will not produce the same structural and electronic properties, as demonstrated by the 1.7× and 2.1× differences in conductivity, respectively .

As a Spectroscopic Model for Thiamine Pyrophosphate Cofactor Interactions

Biochemists studying the electrostatic stabilization of TPP cofactors in enzyme active sites can rely on this compound's well-characterized ion-pairing behavior. Its Kass value of 3.4 M⁻¹ in water and 175 M⁻¹ in ethanol provides a quantifiable baseline for modeling the influence of hydrophobic microenvironments on thiazolium-carboxylate interactions [1]. Alternative thiazolium salts will not replicate this specific solvent-dependence profile.

As a Kinetic Probe for Thiamine-Dependent Enzyme Mechanisms

For mechanistic enzymologists investigating the role of C2-proton transfer in TPP catalysis, this compound provides a benchmark for amine base-catalyzed H-D exchange kinetics. The documented second-order rate constants (1.2 × 10⁻³ M⁻¹ s⁻¹ with α-picoline; 2.8 × 10⁻¹ M⁻¹ s⁻¹ with 4-aminopyridine) in CD₃OD allow for quantitative comparison of base strengths and enzyme model reactivity [2]. Generic substitution would introduce unknown kinetic variables, undermining the validity of SAR studies.

As a Crystal Engineering Building Block for Controlled Channel Morphology

Supramolecular chemists aiming to construct materials with specific, non-columnar conduction channels should utilize this compound. Its ability to form zig-zag channels in [Ni(dmit)₂]⁻ complexes, as opposed to the columnar channels formed by the 3,4-dimethyl analog, makes it a unique building block for exploring anisotropic transport properties in organic-inorganic hybrid materials .

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